N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[221]hept-5-ene-2-carboxamide is an organic compound that has garnered interest in various scientific domains due to its unique structural properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c19-14-5-3-12(4-6-14)16(17-20-7-8-21-17)22-18(23)15-10-11-1-2-13(15)9-11/h1-8,11,13,15-16H,9-10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUPPHVHCKNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC(C3=CC=C(C=C3)F)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves a multi-step process:
Formation of the (4-fluorophenyl)-(1H-imidazol-2-yl)methyl intermediate through a nucleophilic substitution reaction.
Coupling of this intermediate with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid using a suitable coupling reagent, such as carbodiimides, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial-scale production may utilize optimized reaction conditions, including:
Selection of solvents for improved solubility and reaction rates.
Catalysts to enhance reaction efficiency.
Reactor designs that facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Reduced by suitable reducing agents, impacting the imidazole or heptene ring.
Substitution: : Electrophilic and nucleophilic substitution reactions primarily at the fluorophenyl or imidazole positions.
Common Reagents and Conditions
Oxidation: Utilization of agents like KMnO₄ or H₂O₂.
Reduction: Employing reagents such as NaBH₄ or LiAlH₄.
Substitution: Halogens, alkylating agents, or nucleophiles under controlled pH and temperature.
Major Products Formed
Oxidized derivatives.
Reduced analogs.
Substituted products depending on the nature of the reacting reagent.
Scientific Research Applications
Chemistry
Synthesis of novel organic molecules.
Study of reaction mechanisms and kinetics.
Biology
Exploration of potential biological activity.
Investigation of interactions with biological macromolecules.
Medicine
Potential therapeutic applications due to the compound’s interaction with biological targets.
Development of pharmaceuticals with improved efficacy.
Industry
Application in materials science.
Utilization in the development of new industrial catalysts or intermediates.
Mechanism of Action
N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects by interacting with specific molecular targets. The fluorophenyl and imidazole moieties are key in binding interactions, while the bicyclic heptene structure influences the compound’s overall conformation and reactivity.
Molecular Targets and Pathways
Enzyme inhibition or activation.
Binding to receptors or nucleic acids.
Modulation of metabolic pathways.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups and bicyclic structure. Similar compounds might include:
N-[(4-chlorophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide.
N-[(4-bromophenyl)-(1H-imidazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
